

Application Notes and Protocols: Laduviglusib Dihydrochloride in Regenerative Medicine

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Compound of Interest

Compound Name: *Laduviglusib dihydrochloride*

Cat. No.: *B1654151*

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Introduction

Laduviglusib dihydrochloride, also known as CHIR-99021 dihydrochloride, is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 alpha and beta (GSK-3 α and GSK-3 β).^{[1][2][3]} Its primary mechanism of action involves the activation of the canonical Wnt/ β -catenin signaling pathway, a critical pathway in embryonic development and stem cell regulation.^{[2][4]} By inhibiting GSK-3, Laduviglusib prevents the phosphorylation and subsequent degradation of β -catenin. This allows β -catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes. This activity makes Laduviglusib an invaluable tool in regenerative medicine for controlling cell fate, promoting self-renewal of stem cells, and directing their differentiation into various lineages.^{[2][4]}

Mechanism of Action

Laduviglusib is an ATP-competitive inhibitor of GSK-3.^[4] In the canonical Wnt signaling pathway, the absence of a Wnt ligand allows a "destruction complex" (including Axin, APC, CK1, and GSK-3) to phosphorylate β -catenin, targeting it for ubiquitination and proteasomal degradation. Laduviglusib's inhibition of GSK-3 disrupts this complex, stabilizing β -catenin and leading to the activation of downstream gene expression responsible for proliferation and cell fate decisions.

Caption: Wnt/ β -catenin signaling modulation by Laduviglusib.

Application Notes

Laduviglusib has demonstrated utility in several key areas of regenerative medicine:

- **Maintenance of Pluripotency in Stem Cells:** Laduviglusib is widely used to maintain the self-renewal and undifferentiated state of both mouse and human embryonic stem cells (ESCs). [2][5] It can replace the requirement for Leukemia Inhibitory Factor (LIF) in mouse ESC culture, simplifying media formulations.[5]
- **Directed Differentiation of Pluripotent Stem Cells (PSCs):** By precisely timing the activation of the Wnt pathway, Laduviglusib, often in combination with other small molecules, can guide the differentiation of PSCs into specific lineages. Notable examples include the generation of functional cardiac myocytes and pancreatic islets from human induced pluripotent stem cells (hiPSCs).[6][7]
- **Direct Reprogramming of Somatic Cells:** Laduviglusib is a key component of small molecule cocktails used to directly convert somatic cells, such as fibroblasts, into other desired cell types without reverting to a pluripotent state. This has been successfully applied to generate functional neurons, cardiomyocytes, and skeletal muscle progenitors.[7]
- **Promotion of Tissue Regeneration:** Preclinical studies have shown that activating the Wnt pathway with Laduviglusib can promote tissue regeneration. It has been used to stimulate human dermal papilla spheroids to enhance hair follicle formation and has shown potential in correcting developmental defects in mouse models of rare genetic disorders like Zaki syndrome.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Laduviglusib (CHIR-99021).

Parameter	Value	Target/System	Reference
IC ₅₀	6.7 nM	GSK-3β (cell-free assay)	[1] [2] [3] [6]
10 nM	GSK-3α (cell-free assay)	[1] [2] [3] [6]	
Selectivity	>500-fold	Over Cdc2 and ERK2 kinases	[1] [2] [3] [6]
EC ₅₀	0.763 μM	Glycogen Synthase (GS) activation in CHO-IR cells	[1] [3] [6]
Typical In Vitro Concentration	1 μM - 10 μM	Cell culture applications	[8]
3 μM	Mouse ESC self-renewal (LIF-free)	[5]	
12 μM	Conversion of human fibroblasts to cardiomyocytes	[7]	
Typical In Vivo Dosage	30 mg/kg (oral)	Enhanced glucose metabolism in rodent models	[1] [3]
16 - 48 mg/kg (oral)	Improved glucose tolerance in ZDF rats	[1] [6]	

Experimental Protocols

Protocol 1: Preparation of Laduviglusib Dihydrochloride Stock Solution

This protocol details the preparation of a 10 mM stock solution.

Materials:

- **Laduviglusib dihydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)[8]
- Sterile microcentrifuge tubes

Procedure:

- **Calculation:** Determine the mass of **Laduviglusib dihydrochloride** needed. For 1 mL of a 10 mM stock solution (MW: ~537.8 g/mol for the dihydrochloride form, check manufacturer's specifications), approximately 5.38 mg is required.
- **Dissolution:** Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
- **Solubilization:** Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent repeated freeze-thaw cycles.[5][8] Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[8]

Protocol 2: Maintenance of Mouse Embryonic Stem Cell (mESC) Pluripotency (LIF-Free)

This protocol describes using Laduviglusib to maintain mESCs in an undifferentiated state without LIF.[5]

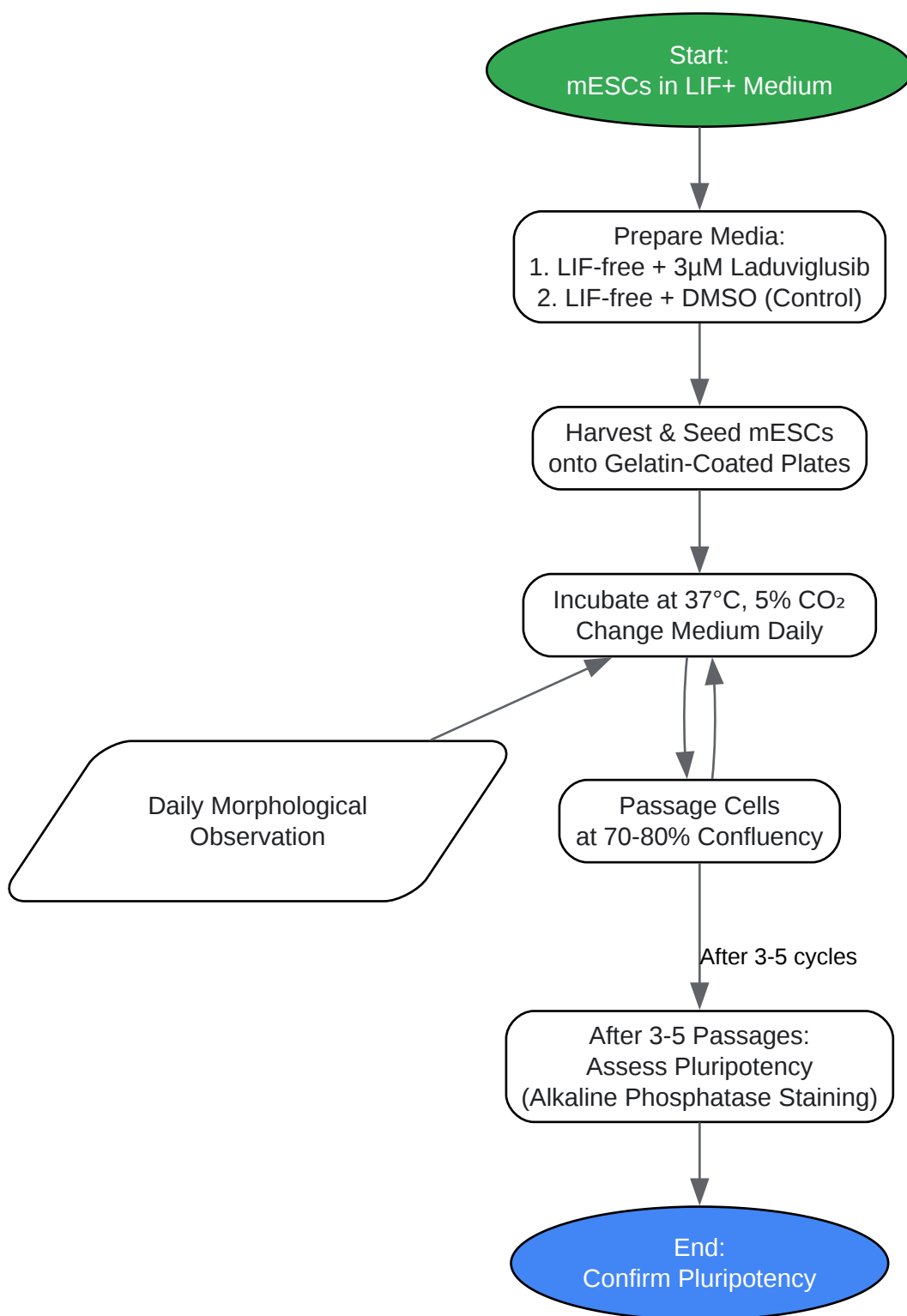
Materials:

- Mouse ESCs cultured on gelatin-coated plates
- Standard mESC culture medium (e.g., DMEM, 15% FBS, non-essential amino acids, L-glutamine, β -mercaptoethanol)
- Laduviglusib stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)

- Trypsin-EDTA
- Alkaline phosphatase staining kit

Procedure:

- **Prepare Media:** Prepare LIF-free mESC medium. Create the treatment medium by adding Laduviglusib to a final concentration of 3 μ M. Also, prepare a vehicle control medium containing an equivalent concentration of DMSO.
- **Cell Seeding:** Culture mESCs under standard LIF-containing conditions. Harvest confluent cells using Trypsin-EDTA and seed them onto fresh gelatin-coated plates in the prepared media (LIF-free + 3 μ M Laduviglusib, and LIF-free + DMSO for control).
- **Cell Culture:** Incubate cells at 37°C in a 5% CO₂ incubator. Change the medium daily.
- **Morphological Assessment:** Observe the cells daily. Undifferentiated mESCs should form compact, dome-shaped colonies.^[5]
- **Passaging:** Passage the cells when they reach 70-80% confluency.
- **Pluripotency Assessment:** After 3-5 passages, perform alkaline phosphatase staining according to the manufacturer's protocol. Pluripotent colonies will stain positive (red/purple).



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Caption: Workflow for assessing Laduviglusib in mESC self-renewal.

Protocol 3: Assessment of Wnt/ β -catenin Pathway Activation via Western Blot

This protocol outlines the detection of β -catenin stabilization in cell lysates after treatment.^[8]

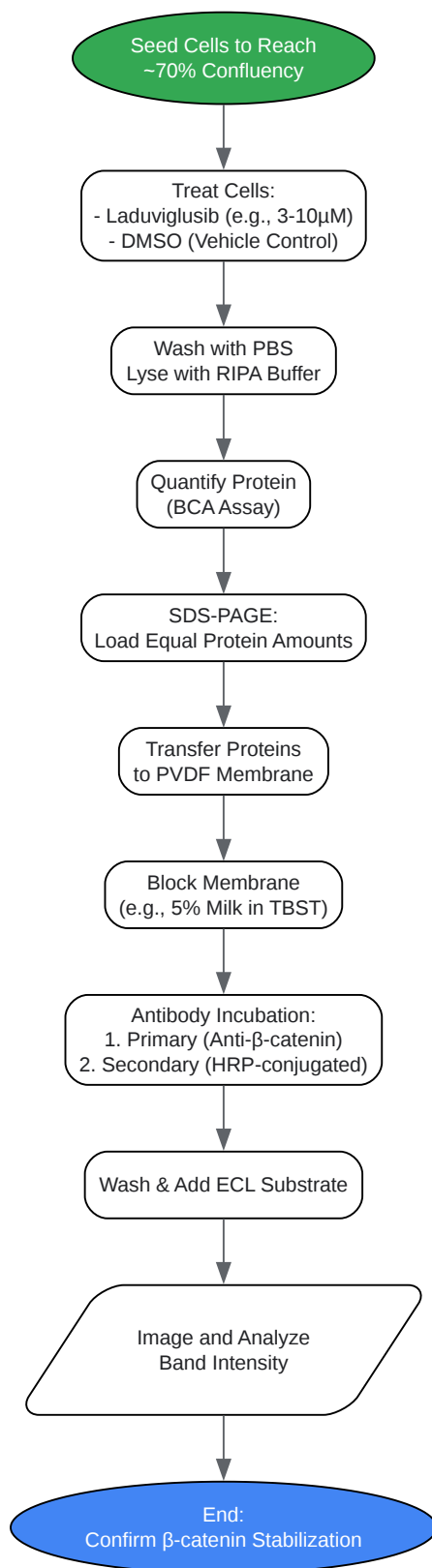
Materials:

- Target cells plated to be 70-80% confluent at harvest
- Laduviglusib stock solution
- Ice-cold PBS
- Ice-cold RIPA buffer with protease/phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE equipment and reagents
- PVDF membrane
- Primary antibodies (anti- β -catenin, anti-loading control e.g., β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

Procedure:

- **Compound Treatment:** Treat cells with the desired concentration of Laduviglusib (e.g., 3-10 μ M) and a vehicle control (DMSO) for an optimized time (e.g., 4-24 hours).
- **Cell Lysis:** Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 20 minutes.
- **Harvest Lysate:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blot:
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
 - Incubate with primary anti- β -catenin antibody overnight at 4°C.
 - Wash the membrane three times with TBST.[\[8\]](#)
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and apply ECL substrate.
- Imaging: Capture the chemiluminescent signal. An increase in the β -catenin band intensity relative to the loading control indicates pathway activation.



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